molecular formula C18H34BF4P B1314696 Tricyclohexylphosphonium tetrafluoroborate CAS No. 58656-04-5

Tricyclohexylphosphonium tetrafluoroborate

Cat. No. B1314696
CAS RN: 58656-04-5
M. Wt: 368.2 g/mol
InChI Key: MYSMMEUXKHJYKH-UHFFFAOYSA-O
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Description

Tricyclohexylphosphonium tetrafluoroborate, also known as Tricyclohexylphosphine tetrafluoroborate (PCy 3 ·HBF 4), is an inexpensive and air-stable phosphine ligand . It is commonly used in cross-coupling reactions .


Molecular Structure Analysis

The linear formula for Tricyclohexylphosphonium tetrafluoroborate is (C6H11)3P · HBF4 . The molecular weight is 368.24 .


Chemical Reactions Analysis

Tricyclohexylphosphonium tetrafluoroborate is used with ruthenium (1,5-cyclooctadiene)ruthenium dimer to catalyze the dehydrogenative coupling of alcohols and amines to form amide bonds . It is also used in Suzuki reactions .


Physical And Chemical Properties Analysis

Tricyclohexylphosphonium tetrafluoroborate is a solid substance . It has a melting point of 164 °C .

Scientific Research Applications

  • Cation-Olefin Polycyclizations : Tian et al. (2016) demonstrated that tetraphenylphosphonium tetrafluoroborate in combination with hexafluoroisopropanol can efficiently promote epoxide-initiated cation-olefin polycyclization reactions. This reaction is noted for its broad functional group tolerance and resistance to water and oxygen, indicating potential applications in organic synthesis (Tian, Xu, Zhang, & Qu, 2016).

  • Phase Transfer Catalysts : Fan, Chuah, and Jaenicke (2012) found that trihexyl (tetradecyl) phosphonium tetrafluoroborate is an active catalyst for introducing fluoride through nucleophilic aromatic substitution. Its high thermal stability (decomposition temperature above 300°C) makes it suitable for high-temperature reactions (Fan, Chuah, & Jaenicke, 2012).

  • Antimicrobial Activities and Anti-Electrostatic Properties : Cieniecka-Rosłonkiewicz et al. (2005) explored various phosphonium ionic liquids, including those with tetrafluoroborate, for their antimicrobial activity and anti-electrostatic properties. The study suggests that both cation structure and anion type affect biological activity (Cieniecka-Rosłonkiewicz et al., 2005).

  • Supramolecular Organization in Catalysis : Arkhipova et al. (2015) studied the crystal structure and aggregation properties of tri-n-butyl(octadecyl)phosphonium tetrafluoroborate. They discovered its impact on the catalytic activity of palladium nanoparticles, particularly in the Suzuki reaction, suggesting applications in nanocatalysis (Arkhipova et al., 2015).

  • ination Polymers**: Shekurov et al. (2016) prepared a carbon paste electrode with decyl(tri-tert-butyl)phosphonium tetrafluoroborate binder, demonstrating its utility in studying the redox properties of insoluble coordination polymers involving manganese and iron metallocenters. This indicates its potential in electrochemical applications (Shekurov et al., 2016).
  • Ionic Liquids in Lubricants : Syahir et al. (2020) explored the use of trihexyl(tetradecyl)phosphonium tetrafluoroborate, among other ionic liquids, as lubricant additives. They found improved tribological performance in both synthetic and bio-based oils, indicating potential applications in lubrication technology (Syahir et al., 2020).

  • Industrial Preparation of Phosphonium Ionic Liquids : Bradaric et al. (2003) discussed the synthesis and physical characteristics of various phosphonium ionic liquids, including tetrafluoroborate variants, highlighting their potential in industrial applications (Bradaric, Downard, Kennedy, Robertson, & Zhou, 2003).

Safety And Hazards

Tricyclohexylphosphonium tetrafluoroborate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of soap and water . If swallowed, call a poison center or doctor/physician .

properties

IUPAC Name

tricyclohexylphosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33P.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h16-18H,1-15H2;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSMMEUXKHJYKH-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470991
Record name TRICYCLOHEXYLPHOSPHONIUM TETRAFLUOROBORATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricyclohexylphosphonium tetrafluoroborate

CAS RN

58656-04-5
Record name TRICYCLOHEXYLPHOSPHONIUM TETRAFLUOROBORATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclohexylphosphonium Tetrafluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
X Pan, CS Wilcox - The Journal of organic chemistry, 2010 - ACS Publications
… The use of tricyclohexylphosphonium tetrafluoroborate (7a) with palladium acetate … To further explore the efficiency of the catalysis system of tricyclohexylphosphonium tetrafluoroborate, …
Number of citations: 34 pubs.acs.org
Y Luo, Z Yan, F Wang, Z Wang, M Zhou, Y Jin… - Separation and …, 2023 - Elsevier
… (0.45 mmol), 126.2 mg thieno[3,2-b]thiophene (0.90 mmol), 8.8 mg Pd(OAc) 2 (0.04 mmol), 20.4 mg pivalic acid (0.20 mmol), 29.6 mg tricyclohexylphosphonium tetrafluoroborate (0.08 …
Number of citations: 0 www.sciencedirect.com
S Kowalski, S Allard, U Scherf - Macromolecular rapid …, 2015 - Wiley Online Library
… , K 2 CO 3 as base, and tricyclohexylphosphonium tetrafluoroborate as phosphine additive, again in … Obviously, adding tricyclohexylphosphonium tetrafluoroborate cannot fully suppress …
Number of citations: 65 onlinelibrary.wiley.com
K Wang, L Yin, T Miu, M Liu, Y Zhao, Y Chen… - Materials Chemistry …, 2018 - pubs.rsc.org
Azobenzene (Azo)-containing polymers have been widely exploited due to their unique reversible trans–cis photoisomerization properties driven by UV/Vis or all visible light. Herein, …
Number of citations: 40 pubs.rsc.org
X Zhang, J Liu, Y Yang, F Wang, H Jiang… - Organic Chemistry …, 2016 - pubs.rsc.org
… In contrast, in the presence of potassium carbonate as the base and tricyclohexylphosphonium tetrafluoroborate as the ligand, methanones 1 undergo intramolecular β-arylation to …
Number of citations: 2 pubs.rsc.org
S Ricard, A Gagnon - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… Alternate Name: tricyclohexylphosphonium tetrafluoroborate …
Number of citations: 0 onlinelibrary.wiley.com
D Lapointe, T Markiewicz, CJ Whipp… - The Journal of …, 2011 - ACS Publications
… (14) in the reaction of p-CF 3 -bromobenzene (0.125 equiv) with two heteroarenes (0.5 equiv each), using palladium acetate (5 mol %) and tricyclohexylphosphonium tetrafluoroborate (…
Number of citations: 169 pubs.acs.org
H Yokoi, S Hiroto, D Sakamaki, S Seki… - Chemical Science, 2018 - pubs.rsc.org
… work, 1 was synthesized via the Pd-mediated C–H/C–Br coupling of tribrominated precursor 3 using an excess of palladium(II) acetate and tricyclohexylphosphonium tetrafluoroborate. …
Number of citations: 41 pubs.rsc.org
AJ Wu, PY Tseng, WH Hsu, SC Chuang - Organic letters, 2016 - ACS Publications
… We also observed that the reaction was less efficient when the source of the catalyst was switched to tricyclohexylphosphonium tetrafluoroborate and sodium hydride (HPCy 3 + BF 4 – /…
Number of citations: 29 pubs.acs.org
ZA Wang, J Kuwabara, A Ichige, T Yasuda, T Kanbara - Synthetic metals, 2016 - Elsevier
… p-Phenylenediamine, 4-bromo-dl-mandelic acid, 2-octyldodecanol, Pd(OAc) 2 , Cs 2 CO 3 , pvalic acid (PivOH), tricyclohexylphosphonium tetrafluoroborate (PCy 3 ·HBF 4 ), and other …
Number of citations: 12 www.sciencedirect.com

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